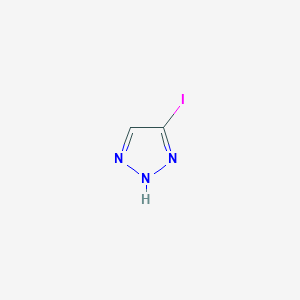
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of 2-deoxy-D-glucose, where the hydroxyl groups are acetylated. It plays a significant role in studying the structure, synthesis, biology, and evolution of sugars. Glycobiology involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate typically involves the acetylation of 2-deoxy-D-glucose. The process begins with the protection of hydroxyl groups followed by selective deprotection and acetylation. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the acetylated compound back to its original form.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various acetylated derivatives, acids, and substituted compounds. These products are often used in further biochemical studies and applications .
Applications De Recherche Scientifique
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate has a wide range of applications in scientific research:
Mécanisme D'action
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate acts as a glycolysis inhibitor. It mimics glucose and is taken up by cells, where it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate. This compound inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to the accumulation of 2-deoxy-D-glucose-6-phosphate and subsequent inhibition of glycolysis. This inhibition results in reduced ATP production and induces cell death, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis and is used in cancer research.
D-Glucose Pentaacetate: An acetylated derivative of glucose used in biochemical studies.
D-Mannoheptulose Hexaacetate: Another acetylated sugar used to study carbohydrate metabolism.
Uniqueness
D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate is unique due to its specific acetylation pattern, which enhances its ability to inhibit glycolysis more effectively than its non-acetylated counterpart. This makes it a valuable tool in cancer research and other biochemical studies .
Propriétés
Formule moléculaire |
C14H20O9 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
[(2R,3S,4R)-2,3,4-triacetyloxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C14H20O9/c1-8(16)20-7-13(22-10(3)18)14(23-11(4)19)12(5-6-15)21-9(2)17/h6,12-14H,5,7H2,1-4H3/t12-,13-,14+/m1/s1 |
Clé InChI |
FXPDZGXNAIRABP-MCIONIFRSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C(C(CC=O)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
2-deoxy-D-glucose tetraacetate 2-deoxy-glucose tetraacetate 2-DOG TA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1258323.png)
![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)










